Journal Name:High Temperature Materials and Processes
Journal ISSN:0334-6455
IF:1.121
Journal Website:http://www.degruyter.de/journals/htmp/detailEn.cfm
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:110
Publishing Cycle:Quarterly
OA or Not:Not
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-05-25 , DOI:
10.1016/j.chempr.2023.05.022
Enantioselective remote C−H activation is a challenging task in organic chemistry, and atroposelective synthesis of remotely substituted axially chiral molecules via direct C−H activation remains elusive. In this issue of Chem, Yu, Wang, and co-workers report an atroposelective meta-C−H arylation of 2-arylanilines via an enantioselective palladation relay strategy.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.chempr.2023.06.009
The answer is now yes! In a just-published paper, Doolan, Goult, Hiscock, and co-workers show that the mechanosensitive protein talin, our cells’ natural shock absorber, can be engineered to create talin shock-absorbing materials (TSAMs), hydrogels that are able to absorb the impact of projectiles fired at supersonic speeds. This milestone was achieved using an interdisciplinary approach that combines synthetic biology, chemistry, astrophysics, and materials science and harnesses millions of years of evolutionary optimization that enables mammalian cells to be protected from environmental forces.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.chempr.2023.06.016
Abstract not available
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.chempr.2023.06.007
Donor-acceptor styrylpyrylium derivatives are reported to absorb visible light to undergo intermolecular [2+2] cycloaddition to form cyclobutane structures in crystal, storing up to 42 kJ/mol of energy in strained chemical bonds with half-lives as long as 32 years. The reversion is triggered either by UV irradiation or thermal activation to release the energy, and the solid-state energy storage-release process is repeated without decomposition for over 10 cycles. By varying functional groups on the donor moiety and counter-anions, we fine-tuned the 3D packing in crystals and electrostatic interactions between the cationic molecules and anions, which primarily determine the energy storage capacity of the compounds. This quantitative and mechanistic study on the energy storage capability of styrylpyryliums, supported by an in-depth crystal structure analysis as well as optical and thermal property measurements, will shed light on the development of new molecular solar thermal energy storage materials with highly desired properties beyond conventional photoswitches.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-05-26 , DOI:
10.1016/j.chempr.2023.05.026
In this issue of Chem, Sigman, Toste, and co-workers use data science tools to target the development of a novel family of chiral phosphoric acid scaffolds. These conformationally flexible catalysts were designed to induce enantioselectivity through predictable non-covalent interactions, offering an attractive alternative to state-of-the-art chiral catalyst scaffolds that rely on rigid chiral pockets.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.chempr.2023.05.018
Dithioalkylidenes are a newly developed class of conjugate acceptors that undergo thiol exchange via an associative mechanism, enabling decoupling of key material properties for sustainability, biomedical, and sensing applications. Here, we show that the exchange rate is highly sensitive to the structure of the acceptor and tunable over four orders of magnitude in aqueous environments. Cyclic acceptors exchange rapidly, from 0.95 to 15.6 M−1s−1, whereas acyclic acceptors exchange between 3.77 × 10−3 and 2.17 × 10−2 M−1s−1. Computational, spectroscopic, and structural data suggest that cyclic acceptors are more reactive than their acyclic counterparts because of resonance stabilization of the tetrahedral exchange intermediate. We parametrize molecular reactivity with respect to computed descriptors of the electrophilic site and leverage this insight to design a compound with intermediate characteristics. Lastly, we incorporate this dynamic bond into hydrogels and demonstrate that the characteristic stress relaxation time (τ) is directly proportional to molecular kex.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-06-13 , DOI:
10.1016/j.chempr.2023.05.040
Recycling CO2 into value-added chemicals via photoelectrochemical reduction is a promising path toward carbon neutrality. Reporting in Chem Catalysis, Yap et al. show that an integrated photoelectrode is necessary to reduce CO2 with high efficiency, stability, and selectivity to desired products with sunlight as the only energy source.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-05-25 , DOI:
10.1016/j.chempr.2023.05.024
Recently in Angewandte Chemie International Edition, Wang and co-workers presented a comprehensive study that combines a mathematical model with experiments to reveal the key role of concentration waves in the formation of hollow multi-shelled structures (HoMSs) and provides a theoretical guideline for the precise engineering of HoMSs for targeted applications.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.chempr.2023.05.009
Peptide self-assembly provides an innovative strategy for not only establishing an ideal research model to understand life phenomena but also for constructing sophisticated functional materials toward advanced frontier nanotechnology. Increasing evidence has demonstrated that peptides undergo self-assembly through liquid-liquid phase separation (LLPS), which is in contrast to the classical self-assembly model via monomer-by-monomer addition. The general principle underlying LLPS-mediated self-assembly is critical to the design and exploration of peptide-based supramolecular materials but remains largely unknown. Therefore, this review focuses on the latest studies of LLPS-mediated peptide self-assembly and explores the thermodynamic and kinetic mechanisms responsible for this non-classical pathway. Based on current understanding, we propose a basic principle of LLPS-mediated multistep self-assembly, which is distinct from the classical single-step self-assembly based on monomer-by-monomer addition. Finally, we evaluate the fundamental hurdles and provide future direction focusing on the mechanistic comprehension and diverse application of LLPS-mediated biomolecular self-assembly in living systems.
Polytelluoxane: A chalcogen polymer that bridges the gap between inorganic oxides and macromolecules
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-06-26 , DOI:
10.1016/j.chempr.2023.05.042
In contrast to other main group elements, group VI elements are rarely observed to form long linear polymer main chains. We reported the synthesis and characterizations of polytelluoxane, a polymer with an inorganic main chain that constitutes tellurium and oxygen, which may bridge the gap between inorganic oxides and macromolecules. Polytelluoxane has a flexible Te–O backbone and can be facilely synthesized and further processed into macroscopic materials. Because of its unique molecular structure, polytelluoxane is a transparency ultraviolet protection optical material and reveals a photocatalytic activity comparable with commercial catalysts. Moreover, polytelluoxane exhibited effective closed-loop recyclability, with a recycle efficiency of approximately 90% and a recycle number exceeding 10. This work provided a prospective candidate for the development of flexible polymer devices and sustainable functional materials.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.10 | 18 | Science Citation Index Expanded | Not |